1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with three methyl groups at positions 2, 3, and 6. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine typically involves the following steps:
Preparation of 2,3,6-trimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3,6-trimethylphenoxyethyl bromide: The 2,3,6-trimethylphenol is then reacted with ethylene dibromide in the presence of a base like sodium hydroxide to form 2,3,6-trimethylphenoxyethyl bromide.
Synthesis of this compound: Finally, the 2,3,6-trimethylphenoxyethyl bromide is reacted with pyrrolidine in the presence of a solvent such as acetonitrile to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,3,5-trimethylphenoxy)ethyl]pyrrolidine: Similar structure but with a different methyl substitution pattern on the phenoxy group.
1-[2-(2,4,6-trimethylphenoxy)ethyl]pyrrolidine: Another isomer with different methyl group positions.
Uniqueness
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2, 3, and 6 on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-7-13(2)15(14(12)3)17-11-10-16-8-4-5-9-16/h6-7H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQVSJGDFJOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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